molecular formula C7H12BN3O3 B11900380 (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid

(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid

Cat. No.: B11900380
M. Wt: 197.00 g/mol
InChI Key: MMSPFXCOMVSROI-UHFFFAOYSA-N
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Description

(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-((2-Methoxyethyl)amino)pyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.

    Reduction: The compound can be reduced to form a borohydride derivative.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce various boronic acid derivatives.

Scientific Research Applications

(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to its inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is unique due to the presence of the 2-methoxyethylamino group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and potentially improve its biological activity compared to other boronic acid derivatives.

Properties

Molecular Formula

C7H12BN3O3

Molecular Weight

197.00 g/mol

IUPAC Name

[2-(2-methoxyethylamino)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H12BN3O3/c1-14-3-2-9-7-10-4-6(5-11-7)8(12)13/h4-5,12-13H,2-3H2,1H3,(H,9,10,11)

InChI Key

MMSPFXCOMVSROI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)NCCOC)(O)O

Origin of Product

United States

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